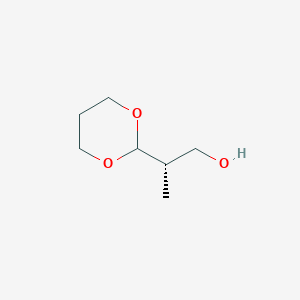

(2S)-2-(1,3-Dioxan-2-yl)propan-1-ol

描述

属性

IUPAC Name |

(2S)-2-(1,3-dioxan-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-6(5-8)7-9-3-2-4-10-7/h6-8H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWADQXDAMPEIB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1OCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1OCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(1,3-Dioxan-2-yl)propan-1-ol typically involves the reaction of a suitable dioxane derivative with a propanol derivative under controlled conditions. One common method involves the use of a catalytic amount of acid or base to facilitate the formation of the dioxane ring.

Industrial Production Methods: In an industrial setting, the production of (2S)-2-(1,3-Dioxan-2-yl)propan-1-ol may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: (2S)-2-(1,3-Dioxan-2-yl)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

Substitution: The hydroxyl group in the propanol moiety can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products:

Oxidation: Aldehydes or ketones.

Reduction: Various alcohol derivatives.

Substitution: Ethers or esters.

科学研究应用

(2S)-2-(1,3-Dioxan-2-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (2S)-2-(1,3-Dioxan-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxane ring and propanol moiety can interact with various biological pathways, influencing cellular processes and biochemical reactions.

相似化合物的比较

(2S)-2-(1,3-Dioxan-2-yl)ethanol: Similar structure but with an ethanol moiety instead of propanol.

(2S)-2-(1,3-Dioxan-2-yl)butanol: Similar structure but with a butanol moiety instead of propanol.

Uniqueness: (2S)-2-(1,3-Dioxan-2-yl)propan-1-ol is unique due to its specific combination of the dioxane ring and propanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

常见问题

Q. What are the recommended synthetic routes for preparing (2S)-2-(1,3-Dioxan-2-yl)propan-1-ol with high enantiomeric purity?

- Methodological Answer : Synthesis of chiral alcohols like (2S)-2-(1,3-Dioxan-2-yl)propan-1-ol typically involves stereoselective reduction or asymmetric catalysis. For example:

- Step 1 : Start with a ketone precursor (e.g., 2-(1,3-Dioxan-2-yl)propan-1-one) and employ a chiral catalyst such as Corey-Bakshi-Shibata (CBS) reductase for enantioselective reduction .

- Step 2 : Optimize reaction conditions (e.g., solvent: THF, temperature: −78°C) to achieve >90% enantiomeric excess (ee) .

- Purification : Use chiral chromatography (e.g., HPLC with a Chiralpak AD-H column) to isolate the (2S)-enantiomer .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to prevent racemization.

Q. How can researchers characterize the stereochemistry and confirm the (2S) configuration?

- Methodological Answer :

- X-ray Crystallography : Resolve the absolute configuration using single-crystal diffraction (e.g., as demonstrated for (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol in PubChem data) .

- NMR Spectroscopy : Compare and NMR shifts with known diastereomers; coupling constants (e.g., ) can indicate stereochemical relationships .

- Optical Rotation : Measure specific rotation ([α]) and compare with literature values for (2S)-configured analogs .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent oxidation or hydrolysis of the dioxane ring .

- Handling : Use inert atmosphere (N/Ar) during synthesis to avoid moisture ingress. Avoid strong oxidizers (e.g., KMnO) due to potential exothermic reactions .

- Degradation : Monitor for decomposition via FT-IR (e.g., loss of hydroxyl peaks at ~3400 cm) or HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., ring-opening of the dioxane moiety) using Gaussian09 at the B3LYP/6-31G(d) level. Compare activation energies with experimental kinetic data (e.g., Arrhenius plots) .

- Isotopic Labeling : Use -labeled analogs (e.g., (2S)-2-amino(1,2,3-)propan-1-ol) to trace reaction mechanisms via NMR .

- Validation : Reconcile discrepancies by adjusting solvation models (e.g., PCM for polar solvents) or exploring transition-state analogs .

Q. How does the dioxane ring influence biological activity in enzyme inhibition studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions between (2S)-2-(1,3-Dioxan-2-yl)propan-1-ol and target enzymes (e.g., cytochrome P450). The dioxane ring may act as a hydrogen-bond acceptor, enhancing binding affinity .

- SAR Studies : Synthesize analogs (e.g., replacing dioxane with tetrahydrofuran) and compare IC values in enzymatic assays .

- In Vitro Testing : Assess inhibition kinetics (e.g., ) using fluorogenic substrates in liver microsomes .

Q. What approaches analyze degradation products under varying pH conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (HCl, pH 2), neutral (HO), and basic (NaOH, pH 12) conditions at 40°C for 24 hours .

- Analytical Techniques :

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed propanol derivatives) using a C18 column and electrospray ionization .

- Stability-Indicating Assays : Quantify intact compound via UPLC with a detection limit of 0.1% w/w .

- Mechanistic Insights : Plot degradation kinetics (pseudo-first-order) to determine rate constants and shelf-life predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。